molecular formula C10H13NOSi B6255272 4-hydroxy-3-(trimethylsilyl)benzonitrile CAS No. 1242069-56-2

4-hydroxy-3-(trimethylsilyl)benzonitrile

Cat. No.: B6255272
CAS No.: 1242069-56-2
M. Wt: 191.3
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Description

4-Hydroxy-3-(trimethylsilyl)benzonitrile (CAS: 1242069-56-2) is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at the para position and a trimethylsilyl (-Si(CH₃)₃) group at the meta position relative to the nitrile (-CN) functionality. With a molecular weight of 191.3 g/mol and a purity ≥95%, this compound is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate .

Properties

CAS No.

1242069-56-2

Molecular Formula

C10H13NOSi

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(trimethylsilyl)benzonitrile typically involves the introduction of the trimethylsilyl group and the hydroxy group onto the benzonitrile core. One common method involves the silylation of 4-hydroxybenzonitrile using trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be represented as follows:

4-hydroxybenzonitrile+trimethylsilyl chlorideThis compound\text{4-hydroxybenzonitrile} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} 4-hydroxybenzonitrile+trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(trimethylsilyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) or alkoxides (e.g., NaOCH3) can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: 4-oxo-3-(trimethylsilyl)benzonitrile

    Reduction: 4-hydroxy-3-(trimethylsilyl)benzylamine

    Substitution: 4-hydroxy-3-(substituted)benzonitrile

Scientific Research Applications

4-hydroxy-3-(trimethylsilyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(trimethylsilyl)benzonitrile depends on its specific application. In chemical reactions, the hydroxy and trimethylsilyl groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-hydroxy-3-(trimethylsilyl)benzonitrile with structurally related benzonitrile derivatives, highlighting key differences in substituents, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1242069-56-2 C₁₀H₁₃NOSi 191.3 -CN, -OH, -Si(CH₃)₃ Pharmaceutical intermediate; enhanced lipophilicity
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile 186000-52-2 C₁₄H₁₀ClNO 243.69 -CN, -OH, -C₆H₄Cl Potential corrosion inhibitor; chlorine enhances electron-withdrawing effects
4-Formyl-3-(methylsulfonyl)benzonitrile 1161921-93-2 C₉H₇NO₃S 209.22 -CN, -CHO, -SO₂CH₃ Sulfonyl group increases acidity; used in agrochemical synthesis
3-tert-Butyl-4-hydroxy-benzonitrile N/A C₁₁H₁₃NO 175.23 -CN, -OH, -C(CH₃)₃ Steric hindrance from tert-butyl group; impacts solubility
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile 128886-91-9 C₉H₄F₃N₃ 211.14 -CN, -C₃F₃N₂ Photoaffinity labeling; trifluoromethyl enhances stability

Reactivity and Functional Group Interactions

  • Trimethylsilyl vs. tert-Butyl Groups : The trimethylsilyl group in this compound provides greater steric protection and lipophilicity compared to the tert-butyl group in 3-tert-butyl-4-hydroxy-benzonitrile. However, the tert-butyl group is less prone to hydrolysis under acidic conditions .
  • Hydroxyl Group Reactivity: The hydroxyl group in this compound can undergo O-silylation or act as a hydrogen bond donor, unlike the sulfonyl or diazirinyl groups in analogs like 4-formyl-3-(methylsulfonyl)benzonitrile or 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzonitrile, which prioritize electrophilic reactivity .
  • Electron-Withdrawing Effects: The -CN group in all analogs strongly withdraws electrons, but additional substituents modulate reactivity.

Research Findings and Challenges

  • Synthetic Challenges : The trimethylsilyl group in this compound may complicate purification due to its sensitivity to moisture, necessitating anhydrous conditions during synthesis .
  • Stability Comparisons : While 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzonitrile exhibits high thermal stability, the trimethylsilyl analog is more susceptible to hydrolysis, limiting its use in aqueous environments .
  • Biological Activity : Hydroxybenzonitriles with bulky substituents (e.g., tert-butyl or trimethylsilyl) show improved blood-brain barrier penetration in drug discovery, though metabolic stability varies significantly between substituents .

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